5-Methyl-2-furaldehyde oxime

Physicochemical properties Drug-likeness prediction Solubility

Researchers requiring a specific 5-methyl-substituted furan oxime intermediate face limited supplier options and absence of comparative performance data. 5-Methyl-2-furaldehyde oxime (CAS 32750-36-0) provides a reliable synthetic building block at 95% purity. • Intermediate for 5-methylfurfurylamine via LiAlH₄ reduction • Ligand scaffold for metal complex development • Potential corrosion inhibitor (class-level: 81.9-84.4% inhibition) • Distinct logP 0.96, pKa 8.03 for analytical method development

Molecular Formula C6H7NO2
Molecular Weight 125.127
CAS No. 32750-36-0
Cat. No. B2566127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-furaldehyde oxime
CAS32750-36-0
Molecular FormulaC6H7NO2
Molecular Weight125.127
Structural Identifiers
SMILESCC1=CC=C(O1)C=NO
InChIInChI=1S/C6H7NO2/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3/b7-4+
InChIKeyVJBRLHBYLMMWER-DAXSKMNVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-furaldehyde oxime (CAS 32750-36-0) Procurement and Selection Guide


5-Methyl-2-furaldehyde oxime (CAS 32750-36-0) is a heteroaromatic compound belonging to the class of furan-derived oximes, with molecular formula C₆H₇NO₂ and molecular weight 125.13 g/mol [1]. This compound features a 5-methyl-substituted furan ring conjugated with an aldoxime functional group (-CH=N-OH) and is typically supplied as a solid with commercial purity specifications of 95% or higher . Calculated physicochemical properties include a logP of 0.96, pKa of 8.03, and polar surface area of 45.73 Ų [1]. As an organic synthetic intermediate derived from 5-methylfurfural via condensation with hydroxylamine , this compound represents a nitrogenated furan derivative with potential relevance in coordination chemistry, heterocyclic synthesis, and as a scaffold for bioactive molecule development.

5-Methyl-2-furaldehyde oxime: Why Analogs Cannot Be Interchanged Without Functional Compromise


Critical evidence gap: A systematic search of primary research literature, patents, and authoritative databases reveals a near-complete absence of publicly available comparative performance data for 5-methyl-2-furaldehyde oxime relative to its closest structural analogs (e.g., 2-furaldehyde oxime, 5-nitro-2-furaldehyde oxime, or 5-hydroxymethyl-2-furaldehyde oxime) in any functional application context [1]. No head-to-head studies evaluating relative inhibition efficiency, synthetic yield, catalytic activity, or biological potency were identified. Calculated property differences exist on paper: compared to unsubstituted 2-furaldehyde oxime (MW 111.10 g/mol), the 5-methyl derivative carries approximately 12.6% higher molecular weight and increased lipophilicity due to the methyl substituent . However, in the absence of functional correlation data linking these physicochemical distinctions to measurable performance outcomes, any claim of differentiated utility remains unsupported by verifiable evidence. Procurement decisions for this compound currently rely on its availability as a specific chemical entity rather than on demonstrated superiority over alternatives.

Quantitative Differentiation Evidence for 5-Methyl-2-furaldehyde oxime (CAS 32750-36-0)


Molecular Weight and Lipophilicity Differentiation from Unsubstituted 2-Furaldehyde Oxime

5-Methyl-2-furaldehyde oxime (MW 125.13 g/mol, logP 0.96) differs from unsubstituted 2-furaldehyde oxime (MW 111.10 g/mol, logP approximately 0.68 by calculation) by the presence of a C5 methyl substituent, resulting in approximately 12.6% higher molecular weight and increased lipophilicity . The compound satisfies Lipinski's Rule of Five criteria and demonstrates predicted bioavailability [1]. Note: This is a physicochemical characterization only; no functional performance data linking these properties to application outcomes were identified in the literature.

Physicochemical properties Drug-likeness prediction Solubility Structural analog comparison

Class-Level Precedent: Cytotoxic Activity of Furan Oxime Copper Complexes

Copper complexes of 2-furaldehyde oxime derivatives (structurally related class) demonstrate potent cytotoxic activity in murine and human tumor cell lines, with ED₅₀ values reported as frequently improved over clinically used antineoplastic agents [1]. These complexes inhibit L1210 lymphoid leukemia DNA synthesis and DNA topoisomerase II activity with IC₅₀ values better than the standard agent etoposide (VP-16) [1]. Importantly, 5-methyl-2-furaldehyde oxime was not specifically evaluated in these studies; the data pertain to the broader structural class of furan oxime derivatives. No direct comparative data exist to establish whether the 5-methyl substitution confers any advantage over unsubstituted or alternatively substituted analogs in this application.

Anticancer Coordination chemistry DNA topoisomerase inhibition Cytotoxicity Metal complexes

Class-Level Precedent: Nitrogenated Furfural Derivatives as Corrosion Inhibitors

Nitrogenated derivatives of furfural (the parent aldehyde class from which 5-methyl-2-furaldehyde oxime is derived) demonstrate corrosion inhibition activity for mild steel in 1 mol L⁻¹ HCl solution [1]. Two evaluated derivatives, including 2-((furan-2-ylmethylene)amino)ethan-1-ol, exhibited inhibition efficiencies of 81.9% and 84.4% at 5 × 10⁻³ mol L⁻¹ concentration at room temperature with 2-hour immersion [1]. Polarization curves indicated more effective inhibition in the cathodic process, and adsorption obeyed the Langmuir isotherm [1]. 5-Methyl-2-furaldehyde oxime was not among the compounds tested. No comparative data exist to establish whether the oxime functional group with 5-methyl substitution offers any advantage over the imine derivatives evaluated in this study.

Corrosion inhibition Mild steel Acidic media Schiff bases Green inhibitors

Acid-Base Property Differentiation: pKa and Ionization State

5-Methyl-2-furaldehyde oxime exhibits a calculated acidic pKa of 8.03 [1], indicating that the oxime hydroxyl group remains predominantly protonated at physiological pH (7.4) and under moderately acidic conditions. This property distinguishes it from more acidic oximes bearing electron-withdrawing substituents (e.g., 5-nitro-2-furaldehyde oxime would be expected to show substantially lower pKa) and from more basic amine analogs. The compound is essentially neutral at physiological pH based on calculated physiological charge of 0 [1]. No comparative experimental pKa data exist for structural analogs in the same measurement system, limiting the utility of this value for rigorous analog differentiation.

pKa Ionization Physicochemical characterization Drug design

Synthetic Utility: Role as an Intermediate for 5-Methylfurfurylamine

5-Methyl-2-furaldehyde oxime serves as a key synthetic intermediate for the preparation of 5-methylfurfurylamine via LiAlH₄ reduction [1]. This transformation pathway parallels the established use of unsubstituted 2-furaldehyde oxime for furfurylamine synthesis. No comparative yield data or reaction efficiency metrics exist to quantify whether the 5-methyl substitution confers any synthetic advantage (e.g., improved reduction yield, altered reaction kinetics, or different workup characteristics) relative to unsubstituted or alternatively substituted analogs.

Organic synthesis Reduction Amine synthesis Furan derivatives

Evidence Gap: Absence of Comparative Performance Data Across All Functional Dimensions

Despite systematic literature searching across multiple databases, no direct comparative studies were identified that quantify the relative performance of 5-methyl-2-furaldehyde oxime versus any structural analog in any functional application. The following data types are absent from the peer-reviewed literature: (1) head-to-head corrosion inhibition efficiency comparisons; (2) comparative cytotoxicity or IC₅₀ values against specific analogs; (3) comparative synthetic yield data; (4) comparative catalytic activity measurements; (5) comparative metal-binding affinity constants; (6) comparative stability or shelf-life data. This evidence gap precludes any evidence-based claim of differentiation or superiority over alternative furan oxime derivatives.

Research gap Comparative studies needed Structure-activity relationships

Evidence-Based Application Scenarios for 5-Methyl-2-furaldehyde oxime (CAS 32750-36-0) Procurement


Synthesis of 5-Methylfurfurylamine and Derived Sulfonamides

5-Methyl-2-furaldehyde oxime serves as a synthetic intermediate for producing 5-methylfurfurylamine via LiAlH₄ reduction [1]. This amine functions as a building block for sulfonamide derivatives such as 4-methyl-N-(5-methyl-furan-2-ylmethyl)-benzenesulfonamide [1]. Procurement is justified when the target product requires the 5-methyl substitution pattern on the furan ring. Note: No comparative yield or efficiency data exist to establish this route as superior to alternative synthetic approaches.

Ligand Scaffold for Metal Complex Development

Based on class-level evidence, furan oxime derivatives form cytotoxic copper complexes with activity against tumor cell lines, demonstrating DNA topoisomerase II inhibition with IC₅₀ values better than etoposide in some cases [2]. 5-Methyl-2-furaldehyde oxime may serve as a ligand scaffold for developing novel metal-based anticancer or antimicrobial agents. Procurement for this purpose requires in-house validation, as direct data on the 5-methyl derivative are absent from the literature.

Exploratory Corrosion Inhibition Studies

Nitrogenated furfural derivatives exhibit 81.9–84.4% corrosion inhibition efficiency for mild steel in 1 mol L⁻¹ HCl at 5 × 10⁻³ mol L⁻¹ [3]. The structural similarity of 5-methyl-2-furaldehyde oxime to these inhibitors suggests potential utility as a green corrosion inhibitor candidate. Procurement is warranted for exploratory studies evaluating its performance in acidic or neutral aqueous environments, with the understanding that no pre-existing comparative data validate its efficacy relative to established alternatives.

Reference Standard for Analytical Method Development

With established molecular formula C₆H₇NO₂, monoisotopic mass 125.047678 g/mol, and commercial purity specifications of 95% , 5-methyl-2-furaldehyde oxime can serve as a reference standard for analytical method development and quality control applications in research settings. Its distinct physicochemical profile (logP 0.96, pKa 8.03, PSA 45.73 Ų) [4] supports its use as a calibration or validation standard in chromatographic and spectroscopic analyses of furan derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-2-furaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.